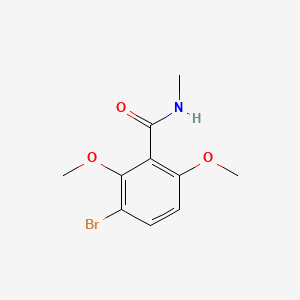

3-bromo-2,6-dimethoxy-N-methylbenzamide

Description

3-Bromo-2,6-dimethoxy-N-methylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 3-position, methoxy groups at the 2- and 6-positions, and a methyl group attached to the amide nitrogen. Its molecular structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, creating a unique electronic environment that influences reactivity and intermolecular interactions.

Synthesis of such compounds typically involves coupling a substituted benzoic acid (or acyl chloride) with an appropriate amine. For example, 3-bromo-2,6-dimethoxybenzoic acid could react with methylamine under standard amidation conditions. Structural characterization of this compound would leverage techniques like X-ray crystallography, facilitated by software such as SHELX and ORTEP , which are widely used for small-molecule analysis .

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

3-bromo-2,6-dimethoxy-N-methylbenzamide |

InChI |

InChI=1S/C10H12BrNO3/c1-12-10(13)8-7(14-2)5-4-6(11)9(8)15-3/h4-5H,1-3H3,(H,12,13) |

InChI Key |

FXPKJRROLPNABD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1OC)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,6-dimethoxy-N-methylbenzamide typically involves the following steps:

Bromination: The starting material, 2,6-dimethoxybenzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the 3-position of the benzene ring.

Amidation: The brominated product is then converted to the corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is subsequently reacted with N-methylamine (CH3NH2) to form 3-bromo-2,6-dimethoxy-N-methylbenzamide.

Industrial Production Methods

Industrial production of 3-bromo-2,6-dimethoxy-N-methylbenzamide follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,6-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) under appropriate conditions.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent, often under reflux conditions.

Reduction: Performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the bromine atom.

Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

Reduction: Products include primary or secondary amines derived from the reduction of the amide group.

Scientific Research Applications

3-bromo-2,6-dimethoxy-N-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-2,6-dimethoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-2,6-dimethoxy-N-methylbenzamide can be contextualized by comparing it to related benzamide derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Benzamide Derivatives

Key Insights:

Substituent Effects on Reactivity: The bromine atom in the target compound enhances electrophilic aromatic substitution reactivity compared to the methyl group in , which is electron-donating.

Functional Group Influence :

- The N-methyl group in the target compound simplifies the structure but reduces hydrogen-bonding capacity, likely decreasing aqueous solubility compared to the hydroxyl-containing compound in .

- The pyrrolidone-derived substituent in introduces additional hydrogen-bonding sites (hydroxyl, ketone), which may improve solubility or biological activity.

Applications: The target compound’s balance of electron-withdrawing and donating groups makes it a versatile intermediate for synthesizing complex molecules. The N,O-bidentate group in is critical for coordinating transition metals in catalytic reactions, a feature absent in the target compound.

Methodological Considerations:

Structural elucidation of these compounds relies heavily on crystallographic tools. For instance, SHELX and WinGX are instrumental in refining crystal structures, while ORTEP aids in visualizing molecular geometry. These methods ensure accurate comparisons of substituent arrangements and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.